N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its diverse biological and clinical applications, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indoles, which can be further modified to produce different derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other indole derivatives. In biology and medicine, it has been studied for its potential therapeutic effects, including its role in regulating circadian rhythms, improving sleep, and exhibiting antioxidant and anti-inflammatory properties . Additionally, it has applications in the food industry, where it is used to enhance the quality and shelf life of products .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It is known to regulate circadian rhythms by interacting with receptors in the brain that control sleep-wake cycles . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress, which can have protective effects on cells and tissues .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be compared with other indole derivatives, such as N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide . While both compounds share a similar indole structure, their specific substituents and functional groups give them unique properties and applications. For example, the presence of an iodine atom in N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide may confer different biological activities compared to the methoxy groups in this compound .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-5-3-15(4-6-17)13-20(23)21-10-12-22-11-9-16-14-18(25-2)7-8-19(16)22/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23) |
InChI Key |
FHAHOZAIYYDSGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.